
Guanfacine
Overview
Description
Guanfacine is a centrally acting alpha-2A adrenergic receptor agonist used primarily to treat attention deficit hyperactivity disorder (ADHD) and hypertension. It is available in both immediate-release and extended-release formulations, marketed under brand names such as Tenex and Intuniv . This compound works by stimulating alpha-2A adrenergic receptors in the brain, which helps to reduce sympathetic nervous system activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Guanfacine hydrochloride can be synthesized using various methods. One common method involves the condensation of 2,6-dichlorophenylacetic acid with guanidine in the presence of a catalyst . Another method involves the esterification of 2,6-dichlorobenzene acetic acid with methanol, followed by reaction with guanidine hydrochloride to obtain this compound . The reaction conditions typically involve the use of solvents such as ethanol or isopropanol and catalysts like concentrated sulfuric acid .
Industrial Production Methods
Industrial production of this compound hydrochloride often involves the use of 2,6-dichlorophenylacetic acid and methoxyl group isourea hydrochloride as starting materials. The process includes catalyzing and condensing, ammonolysis, and purification steps . This method is advantageous due to its gentle reaction conditions, reduced energy consumption, and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions
Guanfacine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions involving this compound are less common.
Substitution: this compound can undergo substitution reactions, particularly involving its aromatic ring.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Solvents like ethanol and isopropanol are frequently used in these reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, substitution reactions may yield various substituted derivatives of this compound .
Scientific Research Applications
Treatment of Attention Deficit Hyperactivity Disorder (ADHD)
Mechanism of Action:
Guanfacine exerts its therapeutic effects primarily through the stimulation of alpha-2 adrenergic receptors in the prefrontal cortex, enhancing cognitive functions such as attention, impulse control, and emotional regulation. This mechanism is particularly beneficial in ADHD, where dysfunction in these areas is prevalent .
Clinical Efficacy:
Numerous studies have demonstrated the efficacy of this compound in treating ADHD symptoms. A randomized, double-blind, placebo-controlled study involving children aged 6 to 17 years found significant improvements in ADHD Rating Scale scores for those receiving this compound extended release compared to placebo . The study reported a mean change of -18.87 for the 4 mg group versus -8.48 for placebo, indicating substantial symptom reduction.
Long-term Outcomes:
Research indicates that this compound can lead to sustained improvements in ADHD symptoms over extended periods. For instance, a study showed that children treated with this compound exhibited notable enhancements in hyperactivity and impulsivity scores after eight weeks of treatment .
Coexisting Conditions
This compound is also effective for children with coexisting conditions such as tic disorders. A study involving children with both ADHD and tic disorders demonstrated a 37% improvement in ADHD symptoms compared to an 8% improvement in the placebo group . This suggests that this compound may be beneficial not only for ADHD but also for managing tic-related symptoms.
Other Psychiatric Applications
Beyond ADHD, this compound has shown potential in treating various psychiatric disorders:
- Tourette Syndrome: this compound has been used as an adjunctive treatment for Tourette syndrome, helping to reduce tic severity alongside ADHD symptoms .
- Anxiety Disorders: Some studies suggest that this compound may help alleviate anxiety symptoms due to its sedative effects on the central nervous system .
- Post-Traumatic Stress Disorder (PTSD): Although not a primary treatment, this compound's calming effects may provide symptomatic relief for individuals with PTSD when used alongside other therapies .
Pharmacokinetics and Safety Profile
Pharmacokinetics:
this compound is available in both immediate-release and extended-release formulations. The extended-release form allows for once-daily dosing, which is particularly advantageous for pediatric patients .
Safety Profile:
Common side effects include sedation, fatigue, headache, and gastrointestinal discomfort. Notably, this compound can cause hemodynamic changes such as bradycardia and hypotension; thus, monitoring is essential during treatment initiation .
Case Study 1: Autonomic Instability
An 8-year-old girl on this compound presented with bradycardia and hypotension during extreme heat exposure. This case highlighted the need for careful monitoring of children on this compound during environmental stressors .
Case Study 2: Efficacy in Tic Disorders
A clinical trial involving children with ADHD and tic disorders showed significant improvements in both ADHD symptoms and tic severity when treated with this compound over eight weeks .
Mechanism of Action
Guanfacine exerts its effects by selectively stimulating alpha-2A adrenergic receptors in the brain. This action reduces the release of norepinephrine and decreases sympathetic nervous system activity . The exact mechanism by which this compound improves symptoms of ADHD is not fully understood, but it is believed to involve the strengthening of prefrontal cortical network connections, which regulate attention, emotion, and behavior .
Comparison with Similar Compounds
Similar Compounds
Clonidine: Another alpha-2 adrenergic receptor agonist used to treat hypertension and ADHD.
Dexmedetomidine: A selective alpha-2 adrenergic receptor agonist used as a sedative and analgesic.
Methyldopa: An alpha-2 adrenergic receptor agonist used to treat hypertension.
Uniqueness
Guanfacine is unique among alpha-2 adrenergic receptor agonists due to its selectivity for the alpha-2A subtype, which is thought to contribute to its efficacy in treating ADHD with fewer side effects compared to other non-selective agonists .
Biological Activity
Guanfacine is a selective alpha-2 adrenergic receptor agonist primarily used in treating attention-deficit/hyperactivity disorder (ADHD) and hypertension. Its biological activity is characterized by its effects on the central nervous system, particularly in enhancing prefrontal cortical functions, which are crucial for attention, impulse control, and working memory. This article delves into the mechanisms, clinical efficacy, and safety profile of this compound based on diverse research findings.
This compound exerts its effects mainly through the α2A adrenergic receptors located in the prefrontal cortex (PFC). The activation of these receptors leads to:
- Inhibition of cAMP-PKA signaling : This process strengthens synaptic connections in the PFC, enhancing cognitive functions such as attention and working memory .
- Modulation of neurotransmitter release : this compound reduces norepinephrine (NE) release, which is linked to stress responses and emotional regulation, potentially benefiting conditions like anxiety and aggression .
- Neuroprotective effects : By acting on microglial cells, this compound may exert anti-inflammatory actions, further supporting neuronal health in stress-related disorders .
Clinical Efficacy
Numerous studies have evaluated this compound's efficacy in treating ADHD across different age groups:
ADHD Treatment Studies
-
Randomized Controlled Trials :
- A study involving children aged 6 to 17 demonstrated significant reductions in ADHD symptoms compared to placebo. The least-squares mean changes from baseline for the ADHD Rating Scale IV total scores were as follows:
- Adolescents with ADHD :
- Long-term Efficacy :
Safety Profile
This compound is generally well-tolerated, although some side effects have been reported:
- Common Adverse Effects :
- Cardiovascular Effects :
Case Study: this compound in Prader-Willi Syndrome
A clinical trial is currently assessing this compound's effects on aggressive behaviors in patients with Prader-Willi Syndrome (PWS). Preliminary findings suggest potential benefits in reducing impulsivity and improving attention among this population .
Observational Study: Impact on Tic Disorders
In a study involving children with ADHD and tic disorders, this compound treatment resulted in a 37% improvement on teacher-rated ADHD scales compared to an 8% improvement for placebo . This indicates its utility not only for ADHD but also for managing comorbid conditions.
Summary of Findings
Study Type | Population | Dosage | Outcome |
---|---|---|---|
RCT | Children (6-17 years) | 2-4 mg/day | Significant reduction in ADHD symptoms |
RCT | Adolescents (13-17 years) | 1-7 mg/day | Improved ADHD-RS-IV scores |
Observational | Children with tics | Variable | 37% improvement in ADHD ratings |
Clinical Trial | PWS patients | TBD | Potential reduction in aggression |
Q & A
Q. What are the key methodological considerations when designing clinical trials to evaluate Guanfacine's efficacy in ADHD treatment?
Basic Research Question
To ensure robust clinical trial design, researchers should prioritize:
- Randomization and blinding to minimize bias, with stratification for age, comorbidities, or prior treatment history .
- Control groups (placebo or active comparators) to isolate this compound-specific effects .
- Outcome measures aligned with ADHD core symptoms (e.g., ADHD-RS-IV) and functional endpoints (e.g., academic performance) .
- Power analysis to determine sample size, accounting for expected effect sizes and dropout rates .
Q. How can researchers resolve contradictions in this compound's pharmacokinetic data across different population groups?
Advanced Research Question
Contradictions may arise due to genetic polymorphisms (e.g., CYP3A4 metabolism) or comorbidities. Methodological strategies include:
- Subgroup analysis stratified by age, renal/hepatic function, or CYP3A4 activity .
- Population pharmacokinetic modeling to identify covariates influencing drug exposure .
- Meta-regression to assess heterogeneity across studies and adjust for confounding variables .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?
Basic Research Question
- Non-linear mixed-effects models (e.g., Emax models) to characterize dose-efficacy/toxicology relationships .
- ANOVA with post-hoc tests for comparing discrete dose groups .
- Time-series analysis for longitudinal dose adjustments in open-label extensions .
Q. What strategies are recommended for longitudinal studies assessing this compound's neurocognitive impacts?
Advanced Research Question
- Repeated-measures ANOVA to track changes in cognitive endpoints (e.g., working memory) .
- Handling attrition : Use intention-to-treat (ITT) analysis and multiple imputation for missing data .
- Neuroimaging integration : Pair behavioral assessments with fMRI to correlate neural activity with treatment outcomes .
Q. How to conduct a systematic review of this compound's off-label uses?
Basic Research Question
- Follow PRISMA guidelines for search strategy (databases: PubMed, ClinicalTrials.gov ) and inclusion criteria .
- Risk-of-bias assessment (e.g., Cochrane RoB 2.0) to evaluate study quality .
- Grey literature inclusion (conference abstracts, preprints) to mitigate publication bias .
Q. What experimental designs mitigate confounding variables in this compound research?
Advanced Research Question
- Crossover designs to control intra-individual variability, with adequate washout periods .
- Propensity score matching for observational studies to balance baseline characteristics .
- Sensitivity analysis to quantify the impact of unmeasured confounders .
How to formulate research questions on this compound's mechanism of action using FINER criteria?
Basic Research Question
Apply the FINER framework :
- Feasible : Ensure access to α2A-adrenoceptor knockout models or PET ligands for receptor occupancy studies .
- Novel : Investigate interactions with glutamatergic pathways in preclinical models .
- Ethical : Prioritize non-invasive biomarkers (e.g., salivary cortisol) in pediatric populations .
Q. How to address publication bias in this compound meta-analyses?
Advanced Research Question
- Funnel plots and Egger’s test to detect small-study effects .
- Trim-and-fill analysis to estimate missing studies .
- Protocol registration (e.g., PROSPERO) to compare published vs. unpublished outcomes .
Q. What ethical guidelines apply to this compound trials in pediatric populations?
Basic Research Question
- Informed assent/consent : Age-appropriate documentation for participants and guardians .
- Safety monitoring : Regular ECG screenings for bradycardia and hypotension .
- IRB oversight : Ensure risk-benefit justification for vulnerable cohorts .
Q. How to integrate neuroimaging data with behavioral outcomes in this compound research?
Advanced Research Question
Properties
IUPAC Name |
N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13/h1-3H,4H2,(H4,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJOMKTZOLKMBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29110-48-3 (mono-hydrochloride) | |
Record name | Guanfacine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9046944 | |
Record name | Guanfacine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Guanfacine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1mg/mL, 1.39e-01 g/L | |
Record name | Guanfacine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Guanfacine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Guanfacine is a selective alpha-2A adrenergic receptor agonist, which reduces the effects of the sympathetic nervous system on the heart and circulatory system. The link between guanfacine’s molecular mechanism and it’s effect on the treatment of ADHD has not been determined. | |
Record name | Guanfacine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
29110-47-2 | |
Record name | Guanfacine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29110-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanfacine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanfacine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Guanfacine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guanfacine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.933 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GUANFACINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30OMY4G3MK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Guanfacine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213-216, 225 - 227 °C | |
Record name | Guanfacine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Guanfacine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.